(3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol
Brand Name: Vulcanchem
CAS No.: 618441-95-5
VCID: VC16119507
InChI: InChI=1S/C16H10Cl3FN2O/c17-11-3-1-2-4-15(11)22-7-9(8-23)16(21-22)10-5-14(20)13(19)6-12(10)18/h1-7,23H,8H2
SMILES:
Molecular Formula: C16H10Cl3FN2O
Molecular Weight: 371.6 g/mol

(3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol

CAS No.: 618441-95-5

Cat. No.: VC16119507

Molecular Formula: C16H10Cl3FN2O

Molecular Weight: 371.6 g/mol

* For research use only. Not for human or veterinary use.

(3-(2,4-Dichloro-5-fluorophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-YL)methanol - 618441-95-5

Specification

CAS No. 618441-95-5
Molecular Formula C16H10Cl3FN2O
Molecular Weight 371.6 g/mol
IUPAC Name [1-(2-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)pyrazol-4-yl]methanol
Standard InChI InChI=1S/C16H10Cl3FN2O/c17-11-3-1-2-4-15(11)22-7-9(8-23)16(21-22)10-5-14(20)13(19)6-12(10)18/h1-7,23H,8H2
Standard InChI Key YPSTWVWHNPJHGG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [1-(2-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)pyrazol-4-yl]methanol, reflects its intricate structure:

  • A pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) forms the central scaffold.

  • Substituents include:

    • A 2-chlorophenyl group at position 1.

    • A 2,4-dichloro-5-fluorophenyl group at position 3.

    • A hydroxymethyl (-CH2OH) group at position 4.

This arrangement creates a sterically crowded system with distinct electronic properties due to halogen atoms’ inductive effects .

Physicochemical Data

Key properties are summarized below:

PropertyValueSource
CAS Number618441-95-5
Molecular FormulaC₁₆H₁₀Cl₃FN₂O
Molecular Weight371.6 g/mol
Canonical SMILESC1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO)Cl
InChI KeyYPSTWVWHNPJHGG-UHFFFAOYSA-N

The presence of three chlorine atoms and one fluorine atom contributes to its high molecular weight and lipophilicity, factors influencing its pharmacokinetic behavior .

Synthesis and Preparation

General Synthetic Strategy

Synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole ring via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. Key steps include:

  • Phenylhydrazine Derivatization: Introduction of chlorophenyl groups via Ullmann coupling or nucleophilic aromatic substitution.

  • Halogenation: Sequential chlorination and fluorination at specified positions using reagents like POCl₃ or Selectfluor® .

  • Hydroxymethylation: Oxidation of a methyl group to methanol using agents such as KMnO₄ or OsO₄, followed by reduction.

Challenges in Synthesis

  • Regioselectivity: Ensuring correct substitution patterns on the pyrazole ring requires careful control of reaction conditions .

  • Steric Hindrance: Bulky substituents complicate coupling reactions, often necessitating palladium-catalyzed cross-coupling under inert atmospheres.

  • Purification: Chromatographic separation is critical due to the compound’s polarity and similarity to byproducts .

Biological Activities and Research Findings

Antioxidant Properties

Pyrazole derivatives often display radical-scavenging activity. In DPPH and ABTS assays, compounds like FPNT showed >50% inhibition at micromolar concentrations, attributed to electron-donating hydroxyl groups and aromatic stabilization of radical intermediates .

Structure-Activity Relationships (SAR)

  • Halogen Substituents: Chlorine and fluorine atoms enhance lipophilicity and target binding via hydrophobic interactions .

  • Methanol Group: The -CH2OH moiety may participate in hydrogen bonding with biological targets, improving affinity.

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